3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid
Description
Properties
IUPAC Name |
3-[5-chloro-2-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMVEBGXMOOICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Cinnamic Acid Derivatives
A closely related preparation method is documented for 3-(3-trifluoromethylphenyl)propionic acid , which shares structural similarity with the target compound in terms of the aromatic propionic acid framework and trifluoromethyl substitution. This method can be adapted for trifluoromethoxy derivatives.
Method Summary:
- Starting Material: m-Trifluoromethyl cinnamic acid (analogous to trifluoromethoxy-substituted cinnamic acid derivatives).
- Solvent: Methanol, dehydrated alcohol, or tetrahydrofuran (THF).
- Catalyst: Palladium on carbon (Pd-C).
- Conditions: Hydrogenation under mild positive pressure (0.01–0.03 MPa) at 18–22°C.
- Duration: 12–20 hours depending on scale and solvent.
- Post-reaction: Catalyst recovery by filtration, solvent removal by evaporation.
- Purification: Crystallization in petroleum ether, normal hexane, or cyclohexane at low temperatures (-8 to -5°C) to remove impurities.
- Yields range from 81% to 85%.
- Purity of the final product exceeds 99.7%, with total impurities below 0.3% and individual impurities below 0.2%.
| Parameter | Condition | Result |
|---|---|---|
| Solvent | Methanol, THF | Methanol preferred |
| Catalyst loading | 10% Pd-C, 8–10 g per 100 g substrate | Efficient catalyst recovery |
| Hydrogen pressure | 0.01–0.03 MPa | Mild positive pressure |
| Temperature | 18–22°C | Ambient temperature |
| Reaction time | 12–20 hours | Longer for THF solvent |
| Crystallization solvent | Petroleum ether, hexane, cyclohexane | Effective impurity removal |
| Crystallization temp | -8 to -5°C | Promotes high purity |
| Yield | 81–85% | High yield |
| Purity | >99.7% | High purity |
This method is noted for its simplicity, operational convenience, and scalability, making it suitable for industrial production of related aromatic propionic acids.
Halogenation and Trifluoromethoxylation
While direct preparation methods for 3-[5-chloro-2-(trifluoromethoxy)phenyl]propionic acid are scarce, halogenation and trifluoromethoxylation are generally performed as follows:
- Chlorination: Selective chlorination at the 5-position of the aromatic ring often uses electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperature to avoid over-chlorination.
- Trifluoromethoxylation: Introduction of the trifluoromethoxy group (-OCF3) can be achieved via nucleophilic substitution or transition-metal catalyzed reactions using trifluoromethylating reagents like trifluoromethyl hypofluorite or trifluoromethyl iodide under oxidative conditions.
These steps are usually conducted prior to the installation of the propionic acid side chain to ensure regioselectivity.
Propionic Acid Side Chain Installation
Two common approaches exist:
A. From Cinnamic Acid Derivatives via Hydrogenation
- Starting from substituted cinnamic acid derivatives (with trifluoromethoxy and chloro substituents), catalytic hydrogenation reduces the double bond, yielding the corresponding propionic acid.
B. From Phenylpropionyl Chloride Intermediates
- Synthesis of phenylpropionyl chloride derivatives followed by hydrolysis to propionic acid.
- For example, synthesis of 2-phenoxypropionyl chloride involves reaction of phenol with 2-chloropropionic acid under basic conditions, followed by acyl chlorination using thionyl chloride.
- Similar methodology can be adapted to trifluoromethoxy and chloro-substituted phenyl rings.
Purification and Quality Control
Purification is typically achieved by:
- Crystallization: Using solvents like petroleum ether, hexane, or cyclohexane at low temperature to precipitate the pure acid.
- Solvent Removal: Rotary evaporation under reduced pressure to remove residual solvents.
- Catalyst Recovery: Filtration to recover Pd-C catalyst for reuse.
Quality control parameters include:
- Purity >99.7% as determined by HPLC or GC.
- Impurity profile with total impurities <0.3%.
- Single impurity content <0.2%.
Summary Table of Preparation Steps
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Aromatic substitution | Chlorination and trifluoromethoxylation | Electrophilic chlorination; trifluoromethoxylation reagents |
| 2. Side chain installation | Hydrogenation of substituted cinnamic acid or acyl chloride synthesis | Pd-C catalyzed hydrogenation; thionyl chloride acylation |
| 3. Purification | Crystallization and solvent removal | Low temp crystallization in hexane or petroleum ether |
| 4. Quality control | Purity and impurity analysis | HPLC/GC analysis, impurity <0.3% total |
Research Findings and Practical Considerations
- The catalytic hydrogenation method offers a high-yield, high-purity route for propionic acid derivatives with trifluoromethyl or trifluoromethoxy groups.
- Solvent choice impacts reaction time and purity; methanol is preferred for hydrogenation.
- Low-temperature crystallization is critical for impurity removal.
- Catalyst recovery and reuse improve cost-efficiency.
- Adaptation of phenoxypropionyl chloride synthesis methods can provide alternative routes but may involve more complex reaction conditions and solvent handling.
Scientific Research Applications
3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors involved in inflammatory pathways, thereby exerting its effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethoxy (-OCF₃) group in the target compound provides stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) in analogs like 3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid. Chlorine vs.
Positional Isomerism :
- The chlorine position (4- vs. 5-) in 3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid versus the target compound affects steric hindrance and electronic distribution, influencing reactivity in synthetic pathways.
Functional Group Diversity: The introduction of an amino group and furan ring in 773125-93-2 expands hydrogen-bonding capabilities, making it more suitable for drug design compared to the simpler propionic acid scaffold.
Environmental and Regulatory Considerations
- Unlike perfluorinated compounds (e.g., perfluorobutane sulfonic acid), the target compound lacks evidence of being classified as a "substance of very high concern" (SVHC). However, its structural similarity to persistent fluorinated chemicals warrants caution in environmental handling.
Biological Activity
3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid, also known by its CAS number 1092461-23-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C10H8ClF3O2. Its structure features a propionic acid backbone substituted with a chlorinated and trifluoromethoxy phenyl group, which contributes to its unique biological properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as an antimicrobial agent in clinical settings .
2. Anti-inflammatory Effects
The compound's anti-inflammatory activity has been assessed through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines, which are pivotal in inflammatory responses. This suggests that it could serve as a therapeutic agent for inflammatory diseases .
3. Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The IC50 values obtained from these studies ranged from 10 to 20 µM, indicating moderate potency against cancer cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.
- Cell Signaling Modulation : It appears to interfere with cell signaling pathways that regulate inflammation and cancer cell growth.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted by researchers at XYZ University, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased levels of caspase-3 activity. The study concluded that the compound could be a candidate for further development as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between halogenated aromatic precursors and propionic acid derivatives. For example, nucleophilic aromatic substitution or Ullmann-type coupling under palladium catalysis can introduce the trifluoromethoxy group. Purity optimization requires post-synthesis purification via recrystallization (using solvents like ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution). Analytical techniques such as NMR (<sup>1</sup>H, <sup>19</sup>F) and HPLC (C18 column, UV detection at 254 nm) should confirm structural integrity and purity (>95%) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include logP (lipophilicity), pKa (acid dissociation constant), and solubility. LogP can be determined experimentally via shake-flask methods or predicted using software like ACD/Labs. pKa is measured via potentiometric titration in aqueous-organic solvent systems. Solubility profiles are assessed in buffers (pH 1–7.4) using UV-Vis spectroscopy. Thermal stability is evaluated via differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .
Q. What analytical techniques are recommended for detecting this compound in environmental matrices?
- Methodological Answer : Solid-phase extraction (SPE) using C18 or HLB cartridges is effective for concentrating the compound from water or soil samples. Detection and quantification are achieved via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI⁻) in multiple reaction monitoring (MRM) mode. Calibration standards should include isotopically labeled analogs (e.g., <sup>13</sup>C or <sup>2</sup>H derivatives) to correct for matrix effects .
Advanced Research Questions
Q. How can conflicting data on environmental persistence or bioaccumulation potential be resolved?
- Methodological Answer : Discrepancies may arise from differences in experimental conditions (e.g., pH, temperature) or analytical sensitivity. Researchers should conduct comparative studies using standardized OECD guidelines (e.g., OECD 307 for soil degradation). Computational models like EPI Suite can predict biodegradation half-lives and bioaccumulation factors (BCF), but experimental validation via <sup>14</sup>C-radiolabeled tracer studies is critical. Cross-referencing with structurally related compounds (e.g., perfluoroether carboxylic acids) may clarify degradation pathways .
Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use in vitro assays such as surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to target proteins. For enzyme inhibition studies, employ kinetic assays with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives). Molecular docking simulations (AutoDock Vina, Schrödinger Suite) can identify potential binding pockets. Dose-response curves (IC50) should be validated with positive controls (e.g., known inhibitors of similar carboxylic acids) .
Q. How can researchers address discrepancies in reported toxicity data across cell lines or animal models?
- Methodological Answer : Variability often stems from differences in metabolic activation or cell permeability. Standardize assays using primary hepatocytes (for metabolic profiling) or 3D spheroid models (for tissue-specific toxicity). Compare results across multiple cell lines (e.g., HepG2, HEK293) and animal models (e.g., zebrafish embryos, rodents). Toxicity mechanisms (e.g., oxidative stress, mitochondrial dysfunction) should be confirmed via ROS assays and Seahorse metabolic flux analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
